![molecular formula C23H26F2N4O2 B10833572 5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide](/img/structure/B10833572.png)

5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

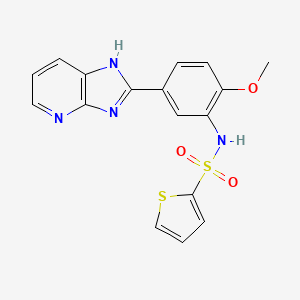

El derivado de indazol 6 es un compuesto que pertenece a la familia de los indazoles, caracterizados por una estructura bicíclica que consiste en un anillo de pirazol fusionado a un anillo de benceno. Los derivados de indazol han ganado una atención significativa debido a sus diversas actividades biológicas y potenciales aplicaciones terapéuticas. El derivado de indazol 6, en particular, ha demostrado ser prometedor en varios campos de investigación científica, incluyendo la química medicinal y la farmacología.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del derivado de indazol 6 típicamente involucra la formación del núcleo de indazol seguida de la funcionalización en posiciones específicas. Un método común incluye la ciclización de o-haloaril hidrazonas utilizando catalizadores de metales de transición como cobre o paladio. Por ejemplo, la reacción de 2-(metilamino)benzonitrilo con un reactivo organometálico seguida de catálisis de acetato de cobre puede producir el derivado de indazol deseado .

Métodos de Producción Industrial: La producción industrial de derivados de indazol a menudo emplea rutas de síntesis escalables que aseguran altos rendimientos y pureza. Los métodos como las reacciones de acoplamiento cruzado catalizadas por paladio y los procesos de ciclización sin metales se utilizan comúnmente. Estos métodos están optimizados para la producción a gran escala para satisfacer las demandas de las industrias farmacéutica y química .

Análisis De Reacciones Químicas

Tipos de Reacciones: El derivado de indazol 6 se somete a diversas reacciones químicas, incluyendo:

Oxidación: Transformaciones oxidativas utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Reacciones de reducción utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Reacciones de sustitución nucleofílica con derivados halogenados.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno en presencia de un catalizador.

Reducción: Borohidruro de sodio en etanol.

Sustitución: Derivados halogenados de indazol con nucleófilos en condiciones básicas.

Principales Productos Formados:

Oxidación: Formación de óxidos de N-indazol.

Reducción: Formación de derivados de indazol reducidos.

Sustitución: Formación de derivados de indazol sustituidos con diversos grupos funcionales

Aplicaciones Científicas De Investigación

Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Investigado por su papel como inhibidor enzimático, especialmente dirigido a enzimas como la indoleamina 2,3-dioxigenasa 1 (IDO1).

Medicina: Explorado por sus propiedades anticancerígenas, mostrando potencial en la inhibición de la proliferación de células cancerosas e induciendo el arresto del ciclo celular.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y agroquímicos

Mecanismo De Acción

El mecanismo de acción del derivado de indazol 6 implica su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor de IDO1, se une al sitio activo de la enzima, evitando la conversión de triptófano a quinurenina. Esta inhibición puede modular la respuesta inmune y tiene implicaciones en la terapia del cáncer. La capacidad del compuesto para inducir el arresto del ciclo celular está relacionada con su interacción con las proteínas reguladoras del ciclo celular, lo que lleva a la acumulación de células en la fase G2/M .

Compuestos Similares:

Niraparib: Un fármaco anticancerígeno basado en indazol utilizado para el tratamiento del cáncer de ovario.

Pazopanib: Un inhibidor de la tirosina quinasa con un núcleo de indazol, utilizado para el carcinoma de células renales.

Derivado de Indazol 180: Un potente inhibidor de la producción de hepcidina.

Comparación: El derivado de indazol 6 es único debido a su funcionalización específica y su potente actividad como inhibidor de IDO1. En comparación con otros derivados de indazol como niraparib y pazopanib, el derivado de indazol 6 exhibe actividades biológicas y potencial terapéutico distintos, particularmente en el contexto de la inmunoterapia contra el cáncer .

Comparación Con Compuestos Similares

Niraparib: An indazole-based anticancer drug used for the treatment of ovarian cancer.

Pazopanib: A tyrosine kinase inhibitor with an indazole core, used for renal cell carcinoma.

Indazole Derivative 180: A potent hepcidin production inhibitor.

Comparison: Indazole derivative 6 is unique due to its specific functionalization and its potent activity as an IDO1 inhibitor. Compared to other indazole derivatives like niraparib and pazopanib, indazole derivative 6 exhibits distinct biological activities and therapeutic potential, particularly in the context of cancer immunotherapy .

Propiedades

Fórmula molecular |

C23H26F2N4O2 |

|---|---|

Peso molecular |

428.5 g/mol |

Nombre IUPAC |

5-(2,3-difluorophenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C23H26F2N4O2/c1-31-12-11-29-9-7-15(8-10-29)14-26-23(30)22-18-13-16(5-6-20(18)27-28-22)17-3-2-4-19(24)21(17)25/h2-6,13,15H,7-12,14H2,1H3,(H,26,30)(H,27,28) |

Clave InChI |

QCLXNOBXQUWUEW-UHFFFAOYSA-N |

SMILES canónico |

COCCN1CCC(CC1)CNC(=O)C2=NNC3=C2C=C(C=C3)C4=C(C(=CC=C4)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-b]pyridazine derivative 2](/img/structure/B10833492.png)

![(S)-N-(6-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B10833496.png)

![4-Hydroxy-3-[2-(6-hydroxy-5,8a-dimethyl-2-methylidene-1,3,4,4a,5,6,7,8-octahydronaphthalen-1-yl)ethylidene]oxolan-2-one](/img/structure/B10833514.png)

![Imidazo[1,2-b]pyridazine derivative 1](/img/structure/B10833537.png)

![(S)-N-({6-[(3-methyl-1-{4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}butyl)amino]pyridin-3-yl}carbonyl)-beta-alanine](/img/structure/B10833544.png)

![N-[6-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-4-(methanesulfonamido)benzamide](/img/structure/B10833561.png)

![2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol](/img/structure/B10833567.png)

![(7-Chloroimidazo[1,5-a]pyridin-5-yl)-cyclohexylmethanol](/img/structure/B10833569.png)